molecular formula C10H14ClNO2 B1443063 2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride CAS No. 37563-54-5

2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride

Cat. No. B1443063
CAS RN: 37563-54-5
M. Wt: 215.67 g/mol
InChI Key: RZEAUNQAWCZAHC-UHFFFAOYSA-N
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Description

“2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride” is a chemical compound with the CAS Number: 37563-54-5 . It has a molecular weight of 215.68 .


Molecular Structure Analysis

The InChI code for “2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride” is 1S/C10H13NO2.ClH/c11-6-5-8-1-3-9(4-2-8)7-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H . This code provides a specific description of the molecule’s structure and connectivity.


Physical And Chemical Properties Analysis

“2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride” is a white to off-white crystalline powder . It has a melting point of 230-232 °C . The compound should be stored at 0-8 °C .

Scientific Research Applications

Electrochemical Properties and Supercapacitor Applications

A study focused on enhancing the pseudocapacitance performance of poly orthoaminophenol (POAP) films by incorporating derivatives of phenylglycine, including 2-[4-(2-Aminoethyl)phenyl]acetic acid derivatives. The research demonstrated that these derivatives significantly improve the electrochemical properties of POAP, making them promising candidates for supercapacitor applications. The specific capacitance of POAP/B-Me electrode was exhibited as high as 614.3 F/g, compared to 261 F/g for POAP film alone, showcasing the potential of these derivatives in energy storage technologies (Kowsari et al., 2019).

Antimicrobial Activity

Derivatives of 2-[4-(2-Aminoethyl)phenyl]acetic acid have been synthesized and evaluated for antimicrobial activities. For instance, novel compounds synthesized from 2-[(2,6-dichlorophenyl)amino]phenyl acetic acid demonstrated good antimicrobial activity against standard strains, indicating the potential of these derivatives in developing new antimicrobial agents (Patel & Shaikh, 2011).

Organic Synthesis and Chemical Transformations

The reactivity of the amino and carboxy terminal groups of 4-amino-3-phenylbutanoic acid, closely related to 2-[4-(2-Aminoethyl)phenyl]acetic acid, was utilized to prepare tetrazole-containing derivatives. This demonstrates the compound's versatility in organic synthesis, offering pathways to synthesize novel organic compounds with potential pharmaceutical applications (Putis et al., 2008).

Synthesis of Bioactive Compounds

Another research avenue involves the synthesis of novel bioactive compounds from 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, derived from hydroxyphenylacetic acid. These compounds were tested for antimicrobial activity, showing superior in vitro activity compared to standard drugs, highlighting their potential in medical applications (Jayadevappa et al., 2012).

Chemical Characterization and Solubility Studies

The solubility of various phenylacetic acid derivatives, including p-aminophenylacetic acid, was studied in different solvents. This research is crucial for understanding the molecular interactions and solute-solvent relationships, impacting the development of pharmaceutical formulations and industrial processes (Gracin & Rasmuson, 2002).

properties

IUPAC Name

2-[4-(2-aminoethyl)phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c11-6-5-8-1-3-9(4-2-8)7-10(12)13;/h1-4H,5-7,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZEAUNQAWCZAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2-Aminoethyl)phenyl]acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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